molecular formula C18H15N3O3S B2799863 (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 1021251-82-0

(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2799863
CAS No.: 1021251-82-0
M. Wt: 353.4
InChI Key: WMQDQSFMQHOJOL-ZRDIBKRKSA-N
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Description

(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its efficacy and safety would be evaluated through preclinical and clinical trials.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its combination of aromatic and heterocyclic structures might impart unique physical and chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the thiazole ring: Starting from a suitable precursor, such as a thioamide and a haloketone, the thiazole ring can be formed through a cyclization reaction.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the acrylonitrile moiety: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

    Attachment of the dimethoxyphenyl group: This step may involve an amination reaction where the dimethoxyphenylamine is coupled with the intermediate product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the nitrile group or other reducible moieties.

    Substitution: The aromatic rings and heterocycles can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Mechanism of Action

The mechanism of action of (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile: can be compared with other compounds that have similar structural features, such as:

Uniqueness

What sets this compound apart is its unique combination of these structural elements, which may confer distinct properties and reactivity. This uniqueness can be leveraged in various applications, from chemical synthesis to pharmaceutical development.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyanilino)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-22-16-6-5-13(8-17(16)23-2)20-10-12(9-19)18-21-14(11-25-18)15-4-3-7-24-15/h3-8,10-11,20H,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQDQSFMQHOJOL-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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